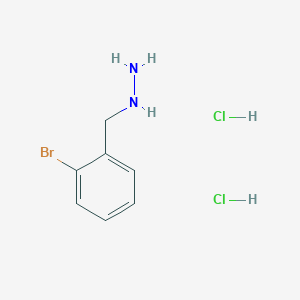

(2-Bromobenzyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

(2-bromophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFQSVZYPCIEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution

- (4-Bromobenzyl)hydrazine dihydrochloride (CAS: 1349715-79-2): Similarity Score: 1.00 . However, the electron-withdrawing effect may reduce nucleophilicity of the hydrazine group.

(3-Bromobenzyl)hydrazine dihydrochloride (CAS: 45811-94-7):

Halogen-Substituted Analogs

- (2-Fluorobenzyl)hydrazine hydrochloride (CAS: 1216246-45-5): Molecular Formula: C₇H₁₀ClFN₂ . Fluorine’s electronegativity increases the compound’s polarity compared to bromine analogs, enhancing solubility in aqueous media.

[(2-Bromo-4,5-diethoxyphenyl)methyl]hydrazine hydrochloride (CAS: 1171609-88-3):

Aryl vs. Alkyl Hydrazine Derivatives

(2-Phenylethyl)hydrazine dihydrochloride (CAS: 16904-30-6):

- 1,2-Dimethylhydrazine dihydrochloride: A known carcinogen, this alkyl-substituted hydrazine induces angiosarcomas and hepatic tumors in animal models. Its toxicity contrasts sharply with the aryl-substituted bromobenzyl derivative, underscoring the role of substituents in metabolic pathways .

Complex Hydrazine Derivatives

- N-{2-[(2E)-2-(2-Bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dichlorobenzamide: This Schiff base derivative incorporates a benzamide moiety, expanding its applications in metal coordination chemistry. The conjugated system may enhance UV-Vis absorbance properties, useful in analytical chemistry .

3-Trifluoromethylpyrazoles (from chromone reactions) :

- Hydrazine dihydrochloride reacts with trifluoroacetonyl chromones to form these heterocycles. The presence of bromine in this compound may similarly facilitate cyclization reactions, though yields depend on substituent positions .

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves reacting 2-bromobenzyl chloride or bromide with anhydrous hydrazine in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism, where hydrazine acts as a bifunctional nucleophile.

Reaction Conditions:

- Solvent: Ethanol or tetrahydrofuran (THF) at 0–5°C

- Molar Ratio: 1:1.2 (2-bromobenzyl bromide to hydrazine)

- Duration: 6–8 hours under nitrogen atmosphere

Yields typically range from 65–78%, with side products including bis-(2-bromobenzyl)hydrazine due to overalkylation. Table 1 compares outcomes across solvent systems.

Table 1: Solvent Effects on Nucleophilic Substitution

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 0 | 68 | 92 |

| THF | -5 | 75 | 89 |

| Dichloromethane | 25 | 42 | 76 |

Lower temperatures in THF suppress di-substitution but require longer reaction times. Ethanol offers a balance between yield and practicality for industrial-scale synthesis.

Acidification and Salt Formation

The free base (2-bromobenzyl)hydrazine is converted to its dihydrochloride salt by bubbling hydrogen chloride gas through an anhydrous ether solution. Excess HCl (2.2 equivalents) ensures complete protonation, followed by crystallization at −20°C. The product exhibits hygroscopicity, necessitating storage in moisture-resistant containers under inert gas.

Reductive Amination of 2-Bromobenzaldehyde

Catalytic Hydrogenation Approach

This two-step method involves condensing 2-bromobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by reduction using hydrogen gas over a palladium catalyst.

Key Steps:

- Hydrazone Formation:

- 2-Bromobenzaldehyde (1 eq) + hydrazine hydrate (1.1 eq) in methanol, refluxed for 3 hours.

- Intermediate isolated via vacuum filtration (yield: 85–90%).

- Reduction:

- Hydrazone (1 eq) dissolved in ethanol with 10% Pd/C (5 wt%).

- Hydrogen gas at 3 atm, 50°C, 12 hours.

- Post-reduction acidification with HCl yields the dihydrochloride salt.

Table 2: Reductive Amination Performance Metrics

| Catalyst | H₂ Pressure (atm) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd/C | 3 | 72 | 88 |

| Raney Ni | 5 | 65 | 82 |

| PtO₂ | 2 | 68 | 85 |

Pd/C provides optimal selectivity despite higher catalyst costs. Raney nickel introduces trace metal contaminants, complicating purification.

Hydrolysis of Protected Hydrazine Derivatives

Gabriel Synthesis Variant

A phthalimide-protected precursor is synthesized by reacting 2-bromobenzyl bromide with potassium phthalimide. Subsequent hydrolysis with hydrazine hydrate releases the free hydrazine.

Procedure:

- Protection:

- 2-Bromobenzyl bromide + potassium phthalimide in DMF, 80°C, 4 hours.

- Yield: 89%

- Deprotection:

- Phthalimide intermediate + hydrazine hydrate in ethanol, refluxed for 6 hours.

- Acidification with HCl yields the dihydrochloride salt (total yield: 61%).

This method avoids overalkylation but requires additional steps for phthalimide removal, increasing production time.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 89 | High | 1.0 |

| Reductive Amination | 72 | 88 | Moderate | 1.4 |

| Gabriel Synthesis | 61 | 95 | Low | 2.1 |

Nucleophilic substitution is preferred for industrial applications due to its simplicity, while the Gabriel synthesis offers higher purity for analytical standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.